![molecular formula C14H9F3N6 B4585542 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4585542.png)
2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and various derivatives of [1,2,4]triazoloquinazolines, has been explored through different methods. For instance, reactions with chlorocarboxylic acid chlorides at low temperatures result in amides through acylation of the amino group. Further heating and reactions lead to the formation of new mesoionic heterocycles, indicating a pathway that could be adapted for the synthesis of our compound of interest (Chernyshev et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, including 3-aryl-5-aminobiphenyl substituted [1,2,4]triazolo[4,3-c]quinazolines, has been confirmed through X-ray diffraction (XRD) methods. These compounds display non-planar structures with pincer-like conformations of aryl substituents, which might provide insights into the structural aspects of 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline (Kopotilova et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of similar compounds, such as the formation of 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines through [5+1]-cyclocondensation, showcases the potential pathways for functional modifications and the synthesis of derivatives of our target compound. These reactions are regioselective and provide a foundation for understanding the chemical behavior of 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline (Kholodnyak et al., 2016).
Physical Properties Analysis
While specific studies on the physical properties of 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline were not identified, analogous compounds exhibit a broad range of wavelengths and fluorescent quantum yields up to 94% in solutions, indicating the potential photophysical characteristics that could be explored for our compound of interest (Kopotilova et al., 2023).
Chemical Properties Analysis
Investigations into the chemical properties of closely related quinazoline derivatives reveal their potential as intermediates for further chemical transformations, such as nucleophilic substitutions and cycloaddition reactions. These studies provide a framework for understanding the reactive sites and potential chemical modifications for 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline (Al-Salahi, 2010).
Scientific Research Applications
Antimicrobial Activity
2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against a range of bacterial and fungal species, highlighting their potential as bases for developing new antimicrobial agents. For example, specific derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, indicating broad-spectrum antimicrobial capabilities (Al-Salahi et al., 2013).
Anticancer Activity
The anticancer potential of 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline derivatives has also been explored. Compounds in this class have been synthesized and tested for their ability to inhibit cancer cell proliferation. Certain derivatives have shown promising results in vitro against human cancer cell lines, suggesting they could serve as leads for the development of novel anticancer therapies. The structural diversity within this class allows for the synthesis of compounds with varied biological activities, which is crucial for identifying potent anticancer agents (Reddy et al., 2015).
Antiviral Activity
Research into the antiviral applications of 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline derivatives has yielded compounds with activity against various RNA viruses. This includes efforts to design, synthesize, and evaluate new classes of compounds for their ability to inhibit RNA-dependent RNA polymerase, a key enzyme in the replication of RNA viruses. These studies have identified several promising candidates for further development as antiviral agents, especially against viruses belonging to the Flaviviridae family (Carta et al., 2011).
Photophysical Properties
The photophysical properties of 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline derivatives have been investigated, revealing compounds with fluorescent properties. These studies are crucial for the development of fluorescent probes and materials for various scientific and industrial applications. The ability to manipulate the structural features of these compounds to modulate their photophysical properties opens up new avenues for the design of fluorescent molecules with specific characteristics (Kopotilova et al., 2023).
properties
IUPAC Name |
2-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N6/c15-14(16,17)11-5-6-22(20-11)7-12-19-13-9-3-1-2-4-10(9)18-8-23(13)21-12/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXANNKCVCKBOMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)CN4C=CC(=N4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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